1-Bromo-3-methoxycyclobutane

Description

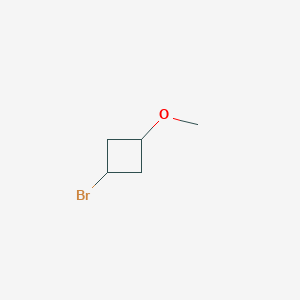

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-7-5-2-4(6)3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVXRWXSBZVVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288305 | |

| Record name | Cyclobutane, 1-bromo-3-methoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044705-32-8, 1807901-44-5 | |

| Record name | Cyclobutane, 1-bromo-3-methoxy-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-bromo-3-methoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Methoxycyclobutane and Its Stereoisomers

Retrosynthetic Analysis for the 1-Bromo-3-methoxycyclobutane (B1444512) Framework

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis begins by identifying the key bond disconnections that lead to plausible precursors.

A primary disconnection can be made at the C-Br and C-O bonds, suggesting a cyclobutanol or cyclobutanone (B123998) intermediate. This simplifies the target molecule by removing the heteroatom functionalities in the final steps. Further disconnection of the cyclobutane (B1203170) ring itself through a [2+2] cycloreversion pathway points towards two alkene precursors: a vinyl ether and a vinyl bromide. This approach is particularly attractive as it simplifies the complex four-membered ring into readily available two-carbon components.

Another retrosynthetic approach involves considering the cyclobutane ring as being formed from a larger ring system via ring contraction, or from an acyclic precursor through intramolecular cyclization. These alternative disconnections open up different avenues for synthesis that may offer advantages in terms of stereocontrol or accessibility of starting materials.

Direct Synthesis Approaches to the Cyclobutane Core

The direct formation of the cyclobutane ring is a cornerstone of synthesizing this compound. Several powerful methodologies have been developed to construct this strained four-membered ring system.

[2+2] Cycloaddition Strategies for Cyclobutane Ring Formation

Among the most widely employed methods for constructing cyclobutane rings are [2+2] cycloaddition reactions. nih.gov These reactions involve the union of two unsaturated molecules, typically alkenes, to form a four-membered ring. fiveable.me

Photochemical [2+2] cycloadditions are powerful reactions for synthesizing strained four-membered rings. libretexts.org These reactions are initiated by the excitation of one of the alkene partners with light, leading to the formation of a reactive excited state that can then combine with a ground-state alkene. fiveable.me This method is particularly useful for creating complex cyclobutane structures with a high degree of stereocontrol. researchgate.net The reaction can proceed through either a concerted or a stepwise mechanism, often involving diradical intermediates, which can influence the stereochemical outcome. fiveable.me

Key features of photochemical [2+2] cycloadditions include:

Mild reaction conditions: Often carried out at or below room temperature.

High stereoselectivity: The stereochemistry of the starting alkenes can be translated into the cyclobutane product.

Access to complex structures: Enables the synthesis of molecules that are difficult to obtain through other methods. fiveable.me

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkene | Alkene | Light (hν) | Cyclobutane | fiveable.me |

| Enone | Alkene | UV irradiation | Substituted Cyclobutane | researchgate.net |

| Maleimide | Alkene | Visible light | Fused Cyclobutane | nih.gov |

While photochemical methods are prevalent, thermal and catalytic [2+2] cycloadditions also provide viable routes to cyclobutanes. organicreactions.orgnih.gov Thermal [2+2] cycloadditions are typically only feasible for specific classes of alkenes, such as ketenes, due to orbital symmetry constraints. youtube.com However, the development of transition metal catalysts has significantly expanded the scope of these reactions. nih.gov

Catalytic [2+2] cycloadditions often proceed through different mechanisms than their photochemical counterparts, which can lead to complementary reactivity and selectivity. nih.gov These reactions can be promoted by various transition metals, with copper(I) salts being particularly common. researchgate.net

| Method | Energy Source | Mechanism | Key Features |

|---|---|---|---|

| Photochemical | Light | Excited state, often stepwise | High stereoselectivity, mild conditions |

| Thermal | Heat | Concerted (for specific substrates) | Limited scope, high temperatures often required |

| Catalytic | Heat/Light | Metal-mediated | Expanded substrate scope, potential for enantioselectivity |

Ring Contraction Methodologies for Cyclobutane Derivatives

An alternative to the direct formation of a four-membered ring is the contraction of a larger, more easily accessible ring system. rsc.org This strategy can be a powerful way to generate highly substituted or strained cyclobutanes that might be difficult to access through other means. chemistryviews.org

Common ring contraction methods include:

Favorskii Rearrangement: The rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives can be applied to cyclic systems to achieve ring contraction.

Wolff Rearrangement: The rearrangement of α-diazoketones, often induced photochemically or thermally, can lead to the formation of a ketene, which can then undergo subsequent reactions or be trapped to form a ring-contracted product. acs.org

Pinacol-type Rearrangements: Acid-catalyzed rearrangement of 1,2-diols can be used to induce ring contraction, particularly in systems where a more stable carbocation can be formed. wikipedia.org

These methods often proceed with a high degree of stereocontrol, as the stereochemistry of the starting material can dictate the outcome of the rearrangement. chemistryviews.org

Intramolecular Ring-Closure Strategies for Strained Cyclobutanes

The formation of cyclobutanes through intramolecular ring-closure reactions provides a powerful and often stereoselective route to these strained ring systems. fiveable.me This approach involves the formation of a carbon-carbon bond between two reactive centers within the same molecule.

A variety of reaction types can be employed for intramolecular cyclobutane synthesis, including:

Radical Cyclizations: The generation of a radical at one position in a molecule can lead to its addition to a nearby double or triple bond, resulting in the formation of a cyclic radical that can be further functionalized.

Nucleophilic Displacements: An intramolecular SN2 reaction, where a nucleophilic functional group displaces a leaving group four atoms away, can be an effective way to form a cyclobutane ring.

Photocycloadditions: As previously discussed, intramolecular [2+2] photocycloadditions are a highly effective method for constructing fused or bridged bicyclic systems containing a cyclobutane ring. mdpi.com

The success of these intramolecular strategies often depends on the length and flexibility of the tether connecting the two reactive groups, as well as the stereochemistry of the starting material.

Functionalization Strategies for this compound

The construction of this compound can be approached by first establishing the cyclobutane ring and then introducing the bromo and methoxy (B1213986) functionalities. This can be achieved through various synthetic routes, including the initial introduction of a bromine atom followed by the incorporation of a methoxy group, or vice versa.

Radical halogenation serves as a direct method for the introduction of a bromine atom onto an alkane scaffold. In the context of synthesizing this compound, this would typically involve the bromination of a 1-methoxycyclobutane precursor. The reaction is generally initiated by light or a radical initiator and proceeds via a free radical chain mechanism.

N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations as it provides a low concentration of bromine radicals, which can selectively abstract a hydrogen atom from the cyclobutane ring, leading to the formation of a cyclobutyl radical. This radical then reacts with a bromine source to yield the desired brominated product. The regioselectivity of this reaction is influenced by the stability of the radical intermediate. While this method can be effective, it may lead to a mixture of constitutional isomers and stereoisomers, necessitating subsequent purification.

| Substrate | Reagent | Initiator/Conditions | Product | Potential Byproducts |

| 1-Methoxycyclobutane | N-Bromosuccinimide (NBS) | AIBN, heat or UV light | This compound | 1-Bromo-2-methoxycyclobutane, Dibrominated products |

Achieving stereoselectivity in the bromination of cyclobutane precursors is crucial for the synthesis of specific isomers of this compound. A common strategy involves the conversion of a hydroxyl group on a cyclobutanol precursor into a good leaving group, followed by nucleophilic substitution with a bromide ion. This approach often proceeds with an inversion of stereochemistry.

Alternatively, a modified Mitsunobu reaction can be employed for a stereoselective conversion of a cyclobutanol to a bromocyclobutane researchgate.net. This reaction typically involves the use of triphenylphosphine and a source of bromide, such as diethyl azodicarboxylate (DEAD) and hydrobromic acid, to achieve a clean inversion of the stereocenter.

The introduction of the methoxy group can be accomplished through several well-established methods, primarily focusing on the etherification of a corresponding cyclobutanol precursor.

The Williamson ether synthesis is a classic and versatile method for forming ethers. byjus.comyoutube.commasterorganicchemistry.comkhanacademy.orgquora.comorganicchemistrytutor.com This reaction involves the deprotonation of a cyclobutanol, such as 3-bromocyclobutanol, with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide, in an SN2 reaction to form the desired methoxy ether. byjus.comyoutube.commasterorganicchemistry.comkhanacademy.orgquora.comorganicchemistrytutor.com The stereochemistry of the alcohol is retained during this process.

| Substrate | Base | Methylating Agent | Product | Stereochemistry |

| cis-3-Bromocyclobutanol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | cis-1-Bromo-3-methoxycyclobutane | Retention |

| trans-3-Bromocyclobutanol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | trans-1-Bromo-3-methoxycyclobutane | Retention |

An alternative approach involves the direct nucleophilic substitution of a suitable leaving group on the cyclobutane ring with a methoxide source. For instance, a cyclobutane derivative with a good leaving group, such as a tosylate or mesylate, at the C-3 position can react with sodium methoxide. This SN2 reaction typically proceeds with an inversion of stereochemistry, which must be considered when planning the synthesis of a specific stereoisomer.

Methodologies for Methoxy Group Incorporation

Stereoselective and Enantioselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires careful planning and the use of stereoselective reactions. The four possible stereoisomers are (cis), (trans), (1R,3S), and (1S,3R).

The synthesis of diastereomerically pure cis- and trans-1-bromo-3-methoxycyclobutane can be achieved by starting with the corresponding cis- or trans-3-bromocyclobutanol and employing a Williamson ether synthesis, which proceeds with retention of stereochemistry. Conversely, starting with cis- or trans-3-methoxycyclobutanol and performing a stereoinverting bromination, such as a Mitsunobu reaction with a bromide source, can also yield the desired diastereomers. researchgate.netwikipedia.orgorganic-chemistry.orgnih.gov

The enantioselective synthesis of the chiral isomers of this compound is more challenging and often requires the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. One potential strategy involves the enzymatic resolution of a racemic mixture of a suitable precursor, such as 3-bromocyclobutanol, to separate the enantiomers. Each enantiomer can then be converted to the corresponding enantiopure this compound. Another approach could involve the use of asymmetric synthesis to create a chiral cyclobutane precursor with the desired absolute stereochemistry, which is then further functionalized to the target molecule.

| Precursor | Reaction | Reagents | Product Stereoisomer |

| cis-3-Methoxycyclobutanol | Mitsunobu Bromination | PPh₃, DEAD, HBr | trans-1-Bromo-3-methoxycyclobutane |

| trans-3-Methoxycyclobutanol | Mitsunobu Bromination | PPh₃, DEAD, HBr | cis-1-Bromo-3-methoxycyclobutane |

| (R)-3-Bromocyclobutanol | Williamson Ether Synthesis | NaH, CH₃I | (R)-1-Bromo-3-methoxycyclobutane isomer |

| (S)-3-Bromocyclobutanol | Williamson Ether Synthesis | NaH, CH₃I | (S)-1-Bromo-3-methoxycyclobutane isomer |

Diastereoselective Control in this compound Synthesis

Achieving diastereoselective control is crucial in the synthesis of this compound to obtain the desired cis or trans isomers. One effective strategy involves the diastereoselective reduction of a suitable cyclobutanone precursor. For instance, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, which features the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (NaBH₄) acs.orgacs.orgresearchgate.net. This approach can be adapted for the synthesis of this compound.

A plausible synthetic route could commence with 3-methoxycyclobutanone. A Wittig-type olefination or a Knoevenagel condensation could introduce a substituent at the 1-position, followed by a diastereoselective reduction of the resulting intermediate to establish the desired stereochemistry. The choice of reducing agent and reaction conditions is critical in influencing the stereochemical outcome.

Another approach to diastereoselective synthesis involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones or nitrosoarenes. Subsequent cleavage of the N-N or N-O bonds in the cycloadducts can yield cyclobutane derivatives with cis-1,3-heteroatom substitutions rsc.org. While this method provides access to multi-substituted cyclobutanes, its application to the specific synthesis of this compound would require careful selection of the BCB and the cycloaddition partner.

The table below summarizes potential diastereoselective strategies applicable to the synthesis of this compound.

| Strategy | Key Transformation | Potential Precursor | Key Reagents/Conditions | Expected Outcome |

| Diastereoselective Reduction | Reduction of a substituted cyclobutanone | 3-methoxycyclobutanone derivative | NaBH₄, specific catalysts | Control over cis/trans isomer ratio |

| Cycloaddition/Ring Opening | [2+2] Cycloaddition of a bicyclo[1.1.0]butane | Substituted bicyclo[1.1.0]butane | Triazolinedione, then N-N bond cleavage | cis-1,3-disubstituted cyclobutane |

Enantioselective Catalytic Approaches to Chiral Cyclobutanes

The synthesis of enantioenriched this compound requires enantioselective methodologies. One promising approach is the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For example, the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been achieved with high yield and enantioselectivity through a sulfa-Michael addition to cyclobutenes using a chiral chinchona-based squaramide bifunctional acid-base catalyst . This strategy could potentially be adapted by using a suitable methoxy-substituted cyclobutene and a bromine source in the presence of a chiral catalyst.

Another strategy involves the formal vinylidene insertion into cyclopropanone equivalents. This method has been used for the enantioselective synthesis of alkylidenecyclobutanones, where the addition of an alkenyl-Grignard reagent to a 1-sulfonylcyclopropanol, followed by electrophilic activation with N-bromosuccinimide (NBS), triggers a stereospecific rearrangement to a brominated cyclobutanone intermediate chemrxiv.org. The chirality is induced by a chiral ligand associated with the metal catalyst.

The following table outlines potential enantioselective catalytic approaches.

| Approach | Key Reaction | Catalyst Type | Potential Substrate | Expected Product |

| Asymmetric Michael Addition | Conjugate addition to a cyclobutene | Chiral squaramide catalyst | 3-methoxycyclobutene | Enantioenriched bromo-functionalized cyclobutane |

| Asymmetric Rearrangement | Vinylidene insertion/rearrangement | Chiral metal complex | Chiral 1-sulfonylcyclopropanol derivative | Enantioenriched brominated cyclobutanone |

Biocatalytic Resolution and Enzymatic Approaches for Stereoisomers

Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds through kinetic resolution. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used enzymes for the resolution of racemic alcohols and esters mdpi.comnih.gov.

For the stereoisomers of this compound, a biocatalytic approach could involve the kinetic resolution of a racemic precursor, such as 3-bromocyclobutanol or 3-methoxycyclobutanol. For example, a lipase could be used to selectively acylate one enantiomer of racemic 3-bromocyclobutanol, leaving the other enantiomer unreacted. Subsequent methoxylation of the resolved alcohol would yield the desired enantioenriched this compound.

Dynamic kinetic resolution (DKR) is an even more efficient strategy that combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product mdpi.comnih.gov. While specific examples for the resolution of halocyclobutanes are not prevalent, the general principles of biocatalytic resolution are widely applicable researchgate.netfapesp.brresearchgate.net.

| Biocatalytic Method | Enzyme Class | Racemic Substrate | Process | Outcome |

| Kinetic Resolution | Lipase | rac-3-bromocyclobutanol | Enantioselective acylation | Separation of acylated and unreacted enantiomers |

| Dynamic Kinetic Resolution | Lipase and a racemization catalyst | rac-3-bromocyclobutanol | Enantioselective acylation with in-situ racemization | High yield of a single enantiomer of the acylated product |

Synthetic Optimization and Green Chemistry Considerations

Optimizing the synthesis of this compound involves not only maximizing yield and selectivity but also incorporating principles of green chemistry to enhance sustainability.

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product wordpress.com. Addition and rearrangement reactions generally have high atom economy, while substitution and elimination reactions are often less atom-economical due to the generation of byproducts scranton.edubuecher.de.

The table below provides a simplified atom economy comparison for a key synthetic step.

| Reaction Type | Example Transformation | Reactants | Desired Product | Byproducts | Atom Economy |

| Substitution | 3-methoxycyclobutanol to this compound | C₅H₁₀O₂, HBr | C₅H₉BrO | H₂O | < 100% |

| Addition | 3-methoxycyclobutene to this compound | C₅H₈O, HBr | C₅H₉BrO | None | 100% |

Solvent Selection and Sustainable Catalytic Systems

The choice of solvent is a critical aspect of green chemistry. Ideally, reactions should be conducted in environmentally benign solvents, or in some cases, without a solvent acgpubs.org. For the bromination step in the synthesis of this compound, traditional solvents like carbon tetrachloride and dichloromethane are often used but are environmentally hazardous reddit.com. Greener alternatives include ionic liquids, deep eutectic solvents, or even water, potentially with the use of a phase-transfer catalyst researchgate.net.

Furthermore, developing sustainable catalytic systems is paramount. This includes using earth-abundant metal catalysts or organocatalysts instead of rare and toxic heavy metals. For bromination, protocols that avoid the direct use of hazardous molecular bromine (Br₂) are preferable. In-situ generation of the brominating agent from safer precursors, such as the reaction of an oxidant with HBr or KBr, offers a safer and more sustainable alternative nih.gov.

| Green Chemistry Aspect | Conventional Approach | Sustainable Alternative | Benefit |

| Solvent | Dichloromethane, Carbon Tetrachloride | Water, Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact |

| Brominating Agent | Molecular Bromine (Br₂) | In-situ generation from NaOCl/HBr | Enhanced safety, avoids handling of toxic Br₂ |

| Catalyst | Stoichiometric reagents | Catalytic amounts of reusable catalysts | Reduced waste, improved efficiency |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative arrangements in the molecule. For 1-Bromo-3-methoxycyclobutane (B1444512), the spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the methine protons (attached to the carbon with bromine and the carbon with the methoxy group), and the methylene (B1212753) protons of the cyclobutane (B1203170) ring.

Chemical Shifts (δ): The position of a signal (chemical shift) is influenced by the electron density around the proton. The proton on the carbon bearing the electronegative bromine atom (CH-Br) would be deshielded and appear downfield. Similarly, the proton on the carbon attached to the oxygen of the methoxy group (CH-O) would also be shifted downfield. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.3-4.0 ppm. The methylene protons on the ring would likely appear as complex multiplets.

Coupling Constants (J): The splitting of signals is caused by the influence of neighboring protons, and the magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). Analysis of these coupling constants helps determine the spatial relationship between protons, including the cis/trans stereochemistry of the substituents on the cyclobutane ring. ubc.ca

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling |

| -OCH₃ | 3.3 - 4.0 | Singlet (s) | None |

| CH-Br | 3.5 - 4.5 | Multiplet (m) | Coupled to adjacent CH₂ protons |

| CH-OCH₃ | 3.0 - 4.0 | Multiplet (m) | Coupled to adjacent CH₂ protons |

| -CH₂- (ring) | 1.5 - 2.8 | Multiplets (m) | Geminal and vicinal coupling |

This table represents expected values based on typical functional group ranges. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Interpretation and DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Spectral Interpretation: The chemical shifts of the carbon signals are indicative of their electronic environment. The carbon bonded to the bromine (C-Br) and the carbon bonded to the methoxy group (C-O) are expected to appear significantly downfield compared to the methylene carbons (-CH₂-) of the ring. The methoxy carbon (-OCH₃) will also have a characteristic downfield shift.

DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment that helps distinguish between CH, CH₂, and CH₃ groups. emerypharma.com A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, allowing for unambiguous assignment of the cyclobutane ring's methylene carbons.

| Carbon Type | Expected Chemical Shift (ppm) | DEPT-135 Signal |

| C-Br | 40 - 60 | Positive (CH) |

| C-OCH₃ | 65 - 85 | Positive (CH) |

| -CH₂- (ring) | 20 - 40 | Negative |

| -OCH₃ | 50 - 65 | Positive (CH₃) |

This table represents expected values based on typical functional group ranges. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would reveal cross-peaks between the methine protons (CH-Br and CH-O) and the adjacent methylene (-CH₂-) protons on the ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu It allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). emerypharma.comsdsu.edu A key correlation in the HMBC spectrum would be a cross-peak between the methoxy protons (-OCH₃) and the C-O carbon of the cyclobutane ring, unequivocally confirming the position of the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Alkane (ring & methoxy) | 2850 - 3000 |

| C-O Stretch | Ether | 1050 - 1150 |

| C-Br Stretch | Alkyl Halide | 500 - 600 |

This table represents expected values for the key functional groups.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum of this compound will exhibit a characteristic molecular ion signal consisting of two peaks of almost equal intensity (M⁺ and M+2). youtube.com For C₅H₉BrO, these would appear at m/z 164 and 166.

Fragmentation Pathways: The molecular ion can undergo fragmentation, providing structural clues. Common fragmentation patterns for this molecule would include:

Loss of a bromine atom: A significant peak corresponding to the loss of the Br• radical ([M-Br]⁺) would be expected at m/z 85.

Loss of a methoxy group: Cleavage of the C-O bond could result in the loss of a •OCH₃ radical, giving a peak at m/z 133/135.

Alpha-cleavage: Cleavage of the bonds adjacent to the ether oxygen is a common pathway for ethers. miamioh.edu

High-Resolution Mass Analysis (HRMS): This technique measures the m/z ratio to a very high degree of accuracy, allowing for the determination of the exact elemental formula of the molecule and its fragments. The calculated exact mass for C₅H₉⁷⁹BrO is 163.98368 Da. nih.gov

| Ion/Fragment | Expected m/z | Identity |

| [C₅H₉BrO]⁺ | 164 / 166 | Molecular Ion (M⁺) |

| [C₅H₉O]⁺ | 85 | [M-Br]⁺ |

| [C₄H₆Br]⁺ | 133 / 135 | [M-OCH₃]⁺ |

This table shows the expected mass-to-charge ratios for the primary ions.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and the absolute configuration of stereocenters. For a compound like this compound, which is likely a liquid at room temperature, this technique would require the synthesis of a suitable crystalline derivative. Should such a derivative be formed and analyzed, X-ray diffraction would provide unambiguous proof of the molecular structure, including the relative stereochemistry (cis or trans) of the bromo and methoxy substituents on the cyclobutane ring. Currently, no public domain crystallographic data for this specific compound or its derivatives appear to be available.

Reactivity and Mechanistic Studies of 1 Bromo 3 Methoxycyclobutane

Nucleophilic Substitution Reactions Involving the Bromine Center

Nucleophilic substitution reactions at the bromine-bearing carbon of 1-bromo-3-methoxycyclobutane (B1444512) are anticipated to be influenced by the rigid, strained-ring structure.

SN1 and SN2 Mechanistic Pathways in Halogenated Cyclobutanes

The secondary nature of the carbon atom bonded to the bromine atom in this compound suggests that both SN1 and SN2 mechanisms could be operative, with the predominant pathway being highly dependent on the reaction conditions.

SN2 Pathway: A bimolecular SN2 reaction would involve a backside attack by a nucleophile. However, the puckered nature of the cyclobutane (B1203170) ring could introduce steric hindrance, potentially slowing down this pathway compared to acyclic secondary halides. A strong, unhindered nucleophile and a polar aprotic solvent would favor this mechanism.

SN1 Pathway: A unimolecular SN1 reaction would proceed through a cyclobutyl cation intermediate. The stability of this carbocation is a critical factor. While secondary carbocations are generally less stable than tertiary ones, the strain of the cyclobutane ring can influence its reactivity. Solvolysis in a polar protic solvent with a weak nucleophile would favor the SN1 pathway. The formation of a cyclobutyl cation is generally disfavored due to increased ring strain in the transition state leading to the planar carbocation.

Table 1: Theoretical Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Formation of a stable carbocation | Sterically unhindered reaction center |

Stereochemical Outcomes of Substitution at the Brominated Carbon

The stereochemistry of the starting material (cis or trans isomers of this compound) would be crucial in determining the stereochemical outcome of a substitution reaction.

SN2 Reaction: An SN2 reaction is expected to proceed with a complete inversion of stereochemistry at the carbon atom bearing the bromine. For example, if the starting material is the cis isomer, the product would be the trans isomer.

SN1 Reaction: An SN1 reaction, proceeding through a planar carbocation intermediate, would be expected to yield a mixture of retention and inversion products, leading to racemization if the starting material were chiral.

Influence of Neighboring Methoxy (B1213986) Group on Reactivity and Selectivity

The methoxy group at the C-3 position can exert a significant influence on the reaction through several mechanisms:

Inductive Effect: The electronegative oxygen atom of the methoxy group can withdraw electron density through the sigma bonds, which might slightly destabilize a developing positive charge in an SN1 pathway.

Elimination Reactions to Form Cyclobutenes

Elimination reactions of this compound would lead to the formation of methoxycyclobutene isomers.

E1 and E2 Mechanistic Considerations for this compound

Similar to substitution reactions, both E1 and E2 pathways are theoretically possible.

E2 Pathway: A bimolecular E2 elimination requires a strong, sterically hindered base and necessitates an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. The rigidity of the cyclobutane ring would play a critical role in the feasibility of achieving this geometry.

E1 Pathway: A unimolecular E1 elimination would proceed through the same cyclobutyl cation intermediate as the SN1 reaction and would be favored by a weak base and polar protic solvent.

Table 2: Theoretical Conditions Favoring E1 vs. E2 for this compound

| Factor | Favors E1 | Favors E2 |

| Base | Weak (e.g., H₂O, ROH) | Strong, bulky (e.g., t-BuOK) |

| Solvent | Polar Protic | Less polar solvents |

| Temperature | Higher temperatures | Higher temperatures |

Regioselectivity and Stereoselectivity of Elimination Products

The regioselectivity of the elimination would depend on which β-hydrogen is removed. In this compound, there are two sets of β-hydrogens. The Zaitsev rule would predict the formation of the more substituted (and generally more stable) alkene, which would be 1-methoxycyclobutene. However, the Hofmann rule might be followed if a bulky base is used, leading to the formation of 3-methoxycyclobutene.

The stereoselectivity of an E2 reaction is dictated by the anti-periplanar requirement. The specific stereoisomer of the starting material would determine which β-hydrogens can align in an anti-periplanar fashion with the bromine atom, thus controlling the stereochemistry of the resulting cyclobutene.

Ring-Opening Reactions and Rearrangements of the Cyclobutane Core

The significant ring strain in the cyclobutane ring of this compound makes it susceptible to reactions that lead to the formation of more stable, less strained structures. These transformations can be initiated by thermal energy, light, or chemical reagents, and often involve reactive intermediates that can undergo complex rearrangements.

Thermal and Photochemical Ring-Opening Mechanisms

While specific studies on the thermal and photochemical ring-opening of this compound are not extensively documented in publicly available literature, the behavior of related cyclobutane systems provides a framework for understanding its potential reactivity.

Thermal Ring-Opening: The thermal cleavage of a cyclobutane ring is an electrocyclic reaction governed by the principles of orbital symmetry. nih.gov For a substituted cyclobutene, heating typically leads to a conrotatory ring-opening to form a 1,3-butadiene (B125203) derivative. nih.gov However, the saturated cyclobutane ring in this compound is significantly more stable and requires higher temperatures to induce homolytic cleavage of a carbon-carbon bond, which would generate a diradical intermediate. The subsequent fate of this diradical would depend on the specific reaction conditions and the influence of the substituents.

Photochemical Ring-Opening: Photochemical activation, typically involving UV irradiation, can also induce ring-opening of cyclobutanes. This process often proceeds through a different mechanistic pathway than thermal reactions, leading to different stereochemical outcomes. For instance, the photochemical ring-opening of some bicyclic systems containing a cyclobutane ring has been shown to proceed via a Norrish Type I cleavage. youtube.com Visible light-induced radical ring-opening reactions have also been demonstrated for highly strained bicyclobutanes, suggesting that similar radical-mediated pathways could be possible for this compound under appropriate photocatalytic conditions. nih.govmdpi.com

Acid-Catalyzed and Nucleophile-Induced Ring Cleavage

The presence of the methoxy and bromo substituents in this compound provides reactive sites for acid-catalyzed and nucleophile-induced ring cleavage.

Acid-Catalyzed Ring Cleavage: In the presence of a strong acid, the oxygen atom of the methoxy group can be protonated, creating a good leaving group (methanol). Departure of methanol (B129727) would generate a secondary cyclobutyl carbocation. This carbocation is highly unstable due to ring strain and is prone to rapid rearrangement and ring-opening to form more stable acyclic or larger ring carbocations. These intermediates can then be trapped by nucleophiles present in the reaction medium. Solvolysis reactions, where the solvent acts as the nucleophile, are a common example of this type of process. chegg.comstudy.combrainly.compearson.comchegg.com

Nucleophile-Induced Ring Cleavage: Strong nucleophiles can attack one of the carbon atoms of the cyclobutane ring, leading to ring-opening. The reaction pathway, whether it proceeds via an SN2-type mechanism or involves an elimination followed by addition, would be influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. The bromine atom can also be displaced by a nucleophile, though this reaction would compete with ring-opening pathways.

Rearrangement Pathways Involving Carbocation or Radical Intermediates

Both carbocationic and radical intermediates generated from this compound are highly susceptible to rearrangements that relieve ring strain and lead to more stable species. libretexts.orglumenlearning.commasterorganicchemistry.com

Carbocation Rearrangements: The secondary cyclobutyl carbocation formed, for instance, under acidic conditions, can undergo a variety of rearrangements. libretexts.orglumenlearning.commasterorganicchemistry.comlibretexts.org These include:

1,2-Hydride Shifts: Migration of a hydride from an adjacent carbon to the carbocation center. libretexts.orglumenlearning.com

1,2-Alkyl Shifts: Migration of a carbon atom from the ring, leading to ring expansion (e.g., to a cyclopentyl cation) or ring contraction. lumenlearning.commasterorganicchemistry.comlibretexts.org Ring expansion to a less strained five-membered ring is often a highly favorable process. masterorganicchemistry.com

Ring Opening: Cleavage of a C-C bond in the ring to form an acyclic carbocation.

The relative stability of the potential rearranged carbocations will dictate the major rearrangement pathway. Tertiary carbocations are generally more stable than secondary ones.

Radical Intermediates: Homolytic cleavage of the carbon-bromine bond, which can be initiated by heat, light, or a radical initiator, would generate a 3-methoxycyclobutyl radical. nptel.ac.insavemyexams.commasterorganicchemistry.comucr.edulibretexts.org This radical can also undergo rearrangements, such as ring-opening to form a more stable acyclic radical. The selectivity in free radical reactions is often lower than in their ionic counterparts. masterorganicchemistry.com

Organometallic Reactions of this compound

The bromine atom in this compound serves as a handle for the formation of organometallic reagents and for participation in cross-coupling reactions, providing a powerful tool for the construction of new carbon-carbon bonds.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (3-methoxycyclobutyl)magnesium bromide. The formation of Grignard reagents from alkyl halides is a well-established process. mdpi.com

Organolithium Reagents: Similarly, treatment of this compound with lithium metal would likely yield the organolithium reagent, 3-methoxycyclobutyllithium. bohrium.comcore.ac.uk Organolithium reagents are generally more reactive than their Grignard counterparts. rsc.org The stability and reactivity of these organometallic reagents would be influenced by the presence of the methoxy group.

| Reagent Type | General Reaction | Expected Product from this compound |

| Grignard Reagent | R-Br + Mg → R-MgBr | (3-methoxycyclobutyl)magnesium bromide |

| Organolithium Reagent | R-Br + 2Li → R-Li + LiBr | 3-methoxycyclobutyllithium |

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck) Utilizing the Bromine Functionality

The carbon-bromine bond in this compound allows it to act as an electrophile in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. mdpi.comoiccpress.comresearchgate.netwikipedia.org While typically applied to aryl and vinyl halides, recent advancements have extended its scope to include unactivated secondary alkyl bromides. Therefore, it is plausible that this compound could undergo Suzuki coupling with various organoboronic acids or esters in the presence of a suitable palladium catalyst and base. oiccpress.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. organic-chemistry.orgnih.govorgsyn.orgnih.govdntb.gov.uawikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³-hybridized carbons. organic-chemistry.org The in-situ generated organozinc reagent from this compound could potentially be coupled with a variety of partners. orgsyn.org

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. youtube.comnih.govdntb.gov.uaorganic-chemistry.org While traditionally used with aryl and vinyl halides, methods for the Heck reaction of unactivated alkyl halides have been developed. organic-chemistry.org These reactions often proceed via radical pathways and can be promoted by visible light. organic-chemistry.org The application of these modern protocols could enable the coupling of this compound with various alkenes.

| Coupling Reaction | Coupling Partner | General Product |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | 1-R-3-methoxycyclobutane |

| Negishi | Organozinc (e.g., R-ZnX) | 1-R-3-methoxycyclobutane |

| Heck | Alkene (e.g., R'-CH=CH₂) | 1-(alkenyl)-3-methoxycyclobutane |

Free Radical Reactions Involving the Bromine or Cyclobutane Ring

Free radical reactions of this compound can be initiated, typically through the use of ultraviolet (UV) light or chemical radical initiators. These reactions can proceed via two main pathways: cleavage of the carbon-bromine (C-Br) bond or abstraction of a hydrogen atom from the cyclobutane ring. The course of the reaction is dictated by the relative stability of the resulting radical intermediates.

The primary radical-forming step is the homolytic cleavage of the C-Br bond, which is generally the weakest bond in the molecule, to generate a bromine radical and a 3-methoxycyclobutyl radical. This initiation step is characteristic of free-radical halogenation reactions. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Initiation:

Br-CH(CH₂)₂CH-OCH₃ + initiator → ·CH(CH₂)₂CH-OCH₃ + Br·

Once formed, the bromine radical can participate in a series of propagation steps. It can abstract a hydrogen atom from another molecule of this compound. There are three distinct types of hydrogen atoms available for abstraction: the hydrogen at C1 (methine, adjacent to the bromine), the hydrogens at C2 and C4 (methylene), and the hydrogen at C3 (methine, adjacent to the methoxy group).

The selectivity of hydrogen abstraction by the bromine radical is governed by the stability of the resulting carbon radical. masterorganicchemistry.comlibretexts.org Generally, the stability of alkyl radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.comlibretexts.org In this case, abstraction of the hydrogen at C1 or C3 would lead to a secondary radical, while abstraction at C2 or C4 would result in a secondary radical as well. However, the presence of the electron-donating methoxy group at C3 is expected to stabilize an adjacent radical through resonance, making the C3-H bond the most likely site for abstraction. The electron-withdrawing inductive effect of the bromine atom would destabilize a radical at C1.

Propagation:

Br· + Br-CH(CH₂)₂CH-OCH₃ → HBr + Br-C·(CH₂)₂CH-OCH₃ (less favored)

Br· + Br-CH(CH₂)₂CH-OCH₃ → HBr + Br-CH(CH·)CH₂CH-OCH₃ (moderately favored)

Br· + Br-CH(CH₂)₂C·-OCH₃ → HBr + Br-CH(CH₂)₂C·-OCH₃ (most favored due to methoxy group stabilization)

The newly formed carbon radical can then react with another molecule of Br₂ (if present) or another bromine source to form a dibrominated product and regenerate a bromine radical, continuing the chain reaction. libretexts.org

Chain Propagation Example (following abstraction at C3):

Br-CH(CH₂)₂C·-OCH₃ + Br₂ → Br-CH(CH₂)₂C(Br)-OCH₃ + Br·

Termination of the radical chain occurs when two radicals combine. libretexts.orgyoutube.com

Termination:

Br· + Br· → Br₂

·CH(CH₂)₂CH-OCH₃ + ·CH(CH₂)₂CH-OCH₃ → Dimerization products

Br· + ·CH(CH₂)₂CH-OCH₃ → Br-CH(CH₂)₂CH-OCH₃ (reformation of starting material) or other brominated isomers.

Another significant reaction pathway for the 3-methoxycyclobutyl radical involves ring-opening. Cyclobutyl radicals are known to undergo ring-opening reactions to form more stable, acyclic radicals. st-andrews.ac.ukrsc.org This process is driven by the relief of ring strain inherent in the four-membered ring. The 3-methoxycyclobutyl radical could potentially open to form a butenyl radical derivative. The exact nature of the ring-opened product would depend on which C-C bond of the cyclobutane ring cleaves.

Below is a hypothetical data table illustrating potential product distributions from a free radical bromination reaction of this compound under photolytic conditions, based on the principles of radical stability.

| Product | Position of Bromination | Expected Relative Yield (%) | Reasoning for Yield |

|---|---|---|---|

| 1,3-Dibromo-1-methoxycyclobutane | C3 | Major | Stabilization of the radical intermediate by the adjacent methoxy group through resonance. |

| 1,2-Dibromo-3-methoxycyclobutane | C2/C4 | Minor | Formation of a secondary radical without direct electronic stabilization from a substituent. |

| 1,1-Dibromo-3-methoxycyclobutane | C1 | Trace | Destabilization of the radical intermediate by the inductive effect of the adjacent bromine atom. |

| Ring-Opened Products | N/A | Variable | Dependent on reaction conditions (e.g., temperature) that favor ring-opening of the cyclobutyl radical. |

Theoretical and Computational Investigations of 1 Bromo 3 Methoxycyclobutane

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-3-methoxycyclobutane (B1444512), these methods would elucidate its geometry, conformational preferences, and the nature of its chemical bonds.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the three-dimensional arrangement of atoms in a molecule and to determine the relative energies of its different conformations. For this compound, these calculations would reveal the puckered nature of the cyclobutane (B1203170) ring, a key feature of this four-membered carbocycle. nih.govresearchgate.net The puckering is a strategy to alleviate torsional strain that would be present in a planar conformation. libretexts.orgmasterorganicchemistry.com

The substituents, a bromine atom and a methoxy (B1213986) group, can exist in either axial or equatorial positions on the puckered ring, leading to cis and trans diastereomers. Each of these diastereomers will have a set of possible conformations. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), would be employed to optimize the geometry of these various conformers and calculate their relative energies. acs.org

The conformational preference is dictated by a balance of steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. nih.gov Therefore, it is expected that the conformer with both the bromo and methoxy groups in equatorial-like positions would be among the most stable. However, electrostatic interactions between the polar C-Br and C-O bonds could also influence the conformational landscape. A synergistic approach combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods has proven effective in studying the conformational preferences of substituted cyclobutane derivatives. nih.gov

Table 1: Representative Calculated Conformational Energy Differences for Substituted Cycloalkanes This table presents illustrative data from computational studies on analogous substituted cycloalkanes to demonstrate the typical energy differences between conformers. Specific values for this compound would require dedicated calculations.

| Compound | Method/Basis Set | Conformer 1 | Conformer 2 | ΔE (kcal/mol) | Reference |

| 1-methyl-1-phenylcyclohexane | Additive Scheme | MeaxPheq | MeeqPhax | >1 | nih.gov |

| N-(4'-methoxyphenyl)-3-bromothiobenzamide | Computational | alpha form | gamma form | ~0.48 | nih.govresearchgate.net |

Cyclobutane possesses significant ring strain, primarily due to angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). libretexts.orgmasterorganicchemistry.com The strain energy of the parent cyclobutane is approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.commasterorganicchemistry.com This inherent strain influences the molecule's geometry and reactivity.

Computational methods can be used to quantify the ring strain in this compound. This is often done by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. The presence of substituents can either increase or decrease the ring strain. For instance, bulky substituents can introduce additional steric strain. Conversely, certain electronic interactions might stabilize the ring. High-level ab initio calculations have been used to accurately determine the structure and ring-puckering barrier of cyclobutane itself. acs.orgnih.govresearchgate.net These studies reveal a puckered equilibrium geometry that balances angle and torsional strain. acs.orgnih.gov The introduction of bromo and methoxy substituents would likely alter the puckering angle and the barrier to ring inversion.

Table 2: Strain Energies of Small Cycloalkanes This table provides context by showing the experimentally determined and calculated strain energies of unsubstituted cycloalkanes.

| Cycloalkane | Strain Energy (kcal/mol) | Reference |

| Cyclopropane (B1198618) | 27.6 | masterorganicchemistry.commasterorganicchemistry.com |

| Cyclobutane | 26.3 | nih.govmasterorganicchemistry.commasterorganicchemistry.com |

| Cyclopentane | 7.1 | nih.gov |

Transition State Modeling for Reaction Pathways

Computational chemistry is an invaluable tool for studying reaction mechanisms. By modeling the transition states of potential reaction pathways, chemists can predict reaction rates and product distributions. For this compound, this could involve modeling reactions such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions to form a cyclobutene.

DFT calculations can be used to locate the transition state structures and calculate their energies. acs.orgbeilstein-journals.org The activation energy barrier, which is the difference in energy between the reactants and the transition state, can then be determined. For example, in a study of the base-catalyzed reactions of cyclobutane-1,2-dione, DFT was used to explore three possible reaction pathways and identify the most favorable one. beilstein-journals.org Similar methodologies could be applied to understand the reactivity of this compound. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state connects the reactants and products. acs.org

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of molecules.

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. Theoretical studies have been conducted to rationalize the peculiar ¹H NMR chemical shifts of cyclopropane and cyclobutane. nih.govresearchgate.net The chemical shift of cyclobutane protons is around 1.96 ppm. docbrown.info The presence of the electronegative bromine and methoxy substituents would significantly influence the chemical shifts of the nearby protons and carbons in this compound.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculations provide information about the molecule's vibrational modes and can be compared with experimental IR spectra to confirm the structure. High-level DFT computations have shown excellent agreement between experimental and calculated IR and Raman spectra for silacyclobutane (B14746246) derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum mechanical calculations provide information on static structures and their relative energies, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be particularly useful for exploring its conformational fluxionality.

The cyclobutane ring is not rigid and undergoes a rapid puckering motion, interconverting between different puckered conformations. masterorganicchemistry.com MD simulations can model this ring-puckering and the rotation of the methoxy group, providing insights into the timescales of these motions and the populations of different conformational states at a given temperature. Such simulations have been used to understand the fluxional nature of other cyclic molecules like cyclopentane. researchgate.netresearchgate.net

Studies on Chirality and Enantiomeric Excess via Computational Methods

This compound can exist as chiral molecules (cis and trans isomers). Computational methods can be a powerful tool in studying the chirality of these molecules and in predicting the enantiomeric excess of reactions that produce them.

For reactions that generate chiral cyclobutanes, computational modeling of the transition states leading to the different enantiomers can help in understanding the origin of stereoselectivity. nih.gov By comparing the activation energies for the formation of the (R) and (S) enantiomers, the enantiomeric excess can be predicted. This approach has been used in the desymmetrization of prochiral cyclobutanones to produce chiral γ-lactams, where computational studies corroborated experimental findings. nih.gov The influence of chirality on the self-assembly of substituted molecules has also been investigated using molecular dynamics. rsc.org

Applications of 1 Bromo 3 Methoxycyclobutane in Organic Synthesis

1-Bromo-3-methoxycyclobutane (B1444512) as a Key Intermediate in Complex Molecule Synthesis

The unique stereochemical and conformational properties of the cyclobutane (B1203170) ring make it a desirable motif in the design of novel therapeutics and bioactive molecules. This compound serves as an efficient precursor for introducing this scaffold.

Cyclobutane rings are core structural features in a variety of fascinating and biologically active natural products. The synthesis of these complex molecules often requires stereocontrolled methods for the construction and functionalization of the four-membered ring. While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in widely available literature, its potential as a synthon is significant. Synthetic intermediates bearing the cyclobutane framework are crucial for accessing these targets, and functionalized precursors like this compound offer a strategic starting point for elaborating the complex substitution patterns found in nature.

The most prominent application of this compound is in medicinal chemistry, where it serves as a key precursor for advanced building blocks used in drug discovery. The rigid cyclobutane scaffold is often used by chemists to explore new regions of chemical space, moving away from traditional flat, aromatic rings to create molecules with improved physicochemical properties and novel biological activities. The "3-methoxycyclobutyl" moiety, directly derived from this compound, is found in a range of patented, therapeutically active compounds.

Research findings from patent literature demonstrate its incorporation into complex molecules targeting various diseases:

c-Kit Kinase Inhibitors: The 3-methoxycyclobutyl group has been incorporated into imidazo[1,2-a]pyridine-based compounds that act as inhibitors of c-kit kinase, a target for certain types of cancer. An example includes N-{2-methyl-5-[5-(3-methoxycyclobutyl)-1,2,4-oxadiazol-3-yl]phenyl}imidazo[1,2-a]pyridine-3-carboxamide.

Pain Therapeutics: In the development of novel analgesics, the scaffold is part of complex azabicyclo[3.3.1]nonane derivatives designed for the treatment of pain. A specific compound is 4-((1R,5S,9R)-9-methoxy-3-((1s,3S)-3-methoxycyclobutyl)-3-azabicyclo[3.3.1]nonan-9-yl)picolinamide.

Drug Metabolism Studies: A compound containing the 4-(3-methoxycyclobutyl)-l,4-oxazepane structure has been studied as part of a drug discovery program, highlighting its relevance in understanding the metabolic stability of potential drug candidates.

The following interactive table showcases examples of advanced pharmaceutical building blocks that incorporate the 3-methoxycyclobutyl scaffold.

| Compound Class | Specific Example Structure Containing the 3-Methoxycyclobutyl Moiety | Therapeutic Target/Application |

| c-Kit Kinase Inhibitors | N-{2-methyl-5-[5-(3-methoxycyclobutyl )-1,2,4-oxadiazol-3-yl]phenyl}imidazo[1,2-a]pyridine-3-carboxamide | Oncology |

| Pain Therapeutics | 4-((1R,5S,9R)-9-methoxy-3-((1s,3S)-3-methoxycyclobutyl )-3-azabicyclo[3.3.1]nonan-9-yl)picolinamide | Analgesia |

| Drug Discovery Scaffolds | 4-[[4-(3-methoxycyclobutyl )-l,4-oxazepan-2-yl]methyl]- N-[6-methyl-5-(trifluoromethyl)-2-pyridyl]piperazine-l-carboxamide | Drug Metabolism/Discovery |

| Thienopyridine Derivatives | N-(3-methoxycyclobutyl )-7-[(4-thiazol-4-ylphenyl)methyl]thieno[3,2-b]pyridine-5 carboxamide | Muscarinic Receptor Modulation |

| PPARγ Modulators | 1-(5-(5-chloro-2-methoxypyridin-4-yl)-1H-pyrazole-3-carbonyl)-N-((3-methoxycyclobutyl )methyl)piperidine-4-carboxamide | Metabolic Diseases |

Derivatization to Access Diverse Functionalized Cyclobutane Scaffolds

The synthetic utility of this compound is greatly enhanced by the differential reactivity of its two functional groups. This allows for a wide range of chemical transformations to generate a library of diverse cyclobutane scaffolds.

The carbon-bromine bond is the most reactive site on the molecule. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and enables the formation of organometallic intermediates.

Nucleophilic Substitution: A variety of nucleophiles can displace the bromide to introduce new functional groups. This includes reactions with amines to form aminocyclobutanes, with alkoxides to generate new ethers, and with cyanide to install a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Organometallic Formation: The compound can be converted into a Grignard reagent (3-methoxycyclobutylmagnesium bromide) by reacting with magnesium metal. This organometallic species can then engage in reactions with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Cross-Coupling Reactions: The bromine atom is suitable for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the attachment of aryl, heteroaryl, vinyl, or alkynyl groups to the cyclobutane ring, providing access to highly complex and conjugated systems.

The methoxy (B1213986) group is significantly less reactive than the bromine atom, which allows for selective chemistry at the C-Br bond without affecting the ether. However, under specific and often harsh conditions, the methoxy group can also be modified.

Ether Cleavage: The methyl ether can be cleaved to reveal a hydroxyl group. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids such as hydrobromic acid (HBr). The resulting hydroxycyclobutane is a valuable intermediate that can be further oxidized to a cyclobutanone (B123998) or functionalized through esterification or etherification.

The following table summarizes the key derivatization strategies for this compound.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Bromine | Nucleophilic Substitution | Amines (R₂NH), Alkoxides (R'O⁻), Cyanide (CN⁻) | Amine, Ether, Nitrile |

| Grignard Formation | Magnesium (Mg) | Organomagnesium Halide | |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group | |

| Methoxy | Ether Cleavage | Boron tribromide (BBr₃), Hydrobromic acid (HBr) | Hydroxyl group (-OH) |

Development of Novel Synthetic Methodologies Utilizing this compound

The development of new synthetic methods is crucial for advancing the field of organic chemistry. Substituted cyclobutanes like this compound are valuable probes for creating and testing novel synthetic methodologies. Its rigid framework and defined substitution pattern can be used to study the stereochemical outcomes of new reactions. Furthermore, its role as a three-dimensional fragment makes it an ideal candidate for the development of new strategies in fragment-based drug discovery. Methodologies that allow for the controlled, sequential functionalization of such building blocks are highly sought after for generating libraries of complex molecules with high sp³-character for biological screening.

Asymmetric Transformations and Catalytic Cycles

There is no specific information available in the reviewed literature regarding the application of this compound in asymmetric transformations and catalytic cycles.

C–H Functionalization Strategies for Cyclobutane Derivatization

There is no specific information available in the reviewed literature detailing the use of this compound in C–H functionalization strategies for the derivatization of the cyclobutane ring.

Future Directions and Emerging Research Avenues

Exploration of Unexplored Reactivity Patterns of 1-Bromo-3-methoxycyclobutane (B1444512)

The inherent ring strain of the cyclobutane (B1203170) core in this compound is a key feature that can be harnessed to drive unique chemical transformations. Future research is likely to focus on leveraging this strain in novel reaction pathways that are less accessible to acyclic or larger ring systems.

One promising area of exploration is the investigation of ring-opening reactions. The strategic placement of the bromo and methoxy (B1213986) groups could influence the regioselectivity of such transformations, leading to the formation of highly functionalized linear products that would be challenging to synthesize through other means. The development of methods for the selective cleavage of specific carbon-carbon bonds within the cyclobutane ring will be a significant focus. acs.org

Furthermore, the application of C–H functionalization logic presents an exciting frontier for elaborating the structure of this compound. acs.org Directing group strategies, where the methoxy group could potentially direct the functionalization of specific C-H bonds, could enable the introduction of new substituents with high levels of control. This approach would bypass the need for pre-functionalized starting materials and offer a more atom-economical route to complex cyclobutane derivatives. acs.org

Radical cascade reactions are another underexplored area for this compound. nih.govrsc.org The bromine atom can serve as a radical precursor, initiating a cascade of events that could lead to the formation of intricate polycyclic or highly substituted cyclobutane structures. The interplay between the radical center and the methoxy group could lead to unexpected and potentially useful reactivity patterns. nih.govrsc.org

A summary of potential unexplored reactivity patterns is presented in the table below:

| Reactivity Pattern | Potential Outcome | Key Research Focus |

| Strain-Release Ring Opening | Access to functionalized acyclic compounds | Regioselective bond cleavage |

| Directed C-H Functionalization | Synthesis of complex cyclobutane derivatives | Development of suitable directing group strategies |

| Radical Cascade Reactions | Formation of polycyclic and highly substituted products | Control of reaction pathways and stereochemistry |

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry offers significant advantages for the synthesis and manipulation of reactive intermediates and strained ring systems like this compound. nih.govalmacgroup.com Future research will likely see the integration of this compound into automated flow synthesis platforms to enhance reaction efficiency, safety, and scalability.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates that can arise from the strained cyclobutane ring. researchgate.net The development of flow-based protocols for reactions involving this compound could lead to higher yields and purities compared to traditional batch methods. almacgroup.comucd.ie

Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, could accelerate the discovery of new reactions and derivatives of this compound. These platforms can rapidly screen a wide range of reaction conditions, catalysts, and reagents, allowing for the rapid identification of optimal synthetic routes.

The table below outlines the potential benefits of integrating this compound into flow chemistry:

| Parameter | Advantage in Flow Chemistry |

| Temperature Control | Improved safety and selectivity for exothermic reactions |

| Pressure Control | Enables reactions to be run at elevated temperatures safely |

| Residence Time | Precise control over reaction time, minimizing side product formation |

| Scalability | Facile scaling of reactions from milligram to kilogram quantities |

Novel Catalytic Systems for Efficient and Selective Transformations

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Future research will focus on designing catalysts that can achieve high levels of efficiency and selectivity in transformations involving this strained ring system.

Transition-metal catalysis is a powerful tool for C-C and C-heteroatom bond formation. The development of bespoke ligands for metals such as palladium, copper, and nickel could enable a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, using this compound as a building block. The challenge will be to develop catalytic systems that are compatible with the strained cyclobutane ring and can achieve high turnover numbers and stereoselectivity.

Organocatalysis offers a complementary approach to metal-based systems. Chiral organocatalysts could be employed for the enantioselective functionalization of this compound, providing access to optically active cyclobutane derivatives that are valuable for medicinal chemistry and materials science.

Photoredox catalysis is another emerging area that could be applied to this compound. researchgate.net Light-mediated reactions can often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. The development of photoredox catalytic cycles for the functionalization of this compound could open up new avenues for its application.

Computational Design and Prediction of New Reactions for this compound

Computational chemistry is poised to play a pivotal role in guiding the exploration of this compound's reactivity and in the rational design of new synthetic methodologies. nih.govrsc.org Density functional theory (DFT) and other quantum chemical methods can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. researchgate.net

Future research will likely involve the use of computational tools to:

Predict Unexplored Reactivity: By calculating the energies of various potential reaction intermediates and transition states, computational models can identify novel and energetically favorable reaction pathways that have not yet been explored experimentally. peerj.com

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for specific transformations of this compound. This in silico approach can reduce the experimental effort required for catalyst development.

Understand Reaction Mechanisms: Detailed computational studies can provide a deeper understanding of the mechanisms of known and newly discovered reactions, which is essential for optimizing reaction conditions and expanding their scope.

The synergy between computational prediction and experimental validation will be a powerful engine for innovation in the chemistry of this compound.

The table below summarizes the potential applications of computational chemistry in this field:

| Computational Application | Research Goal |

| Reaction Pathway Modeling | Discovery of novel reactivity patterns |

| Virtual Catalyst Screening | Rational design of efficient and selective catalysts |

| Mechanistic Elucidation | Optimization of reaction conditions and scope |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-methoxycyclobutane, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or radical bromination of cyclobutane derivatives. For example, methoxy-substituted cyclobutanes can undergo bromination using under UV light or thermal initiation. Reaction optimization should consider solvent polarity (e.g., for radical stability), temperature (60–80°C), and stoichiometric ratios to minimize side products like di-brominated analogs .

- Key Parameters : Monitor reaction progress via to track the disappearance of starting material (e.g., methoxycyclobutane proton signals at δ 3.3–3.5 ppm) and GC-MS for purity analysis.

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

- Methodology :

- : Identify methoxy protons (singlet, δ ~3.3 ppm) and cyclobutane ring protons (complex splitting due to ring strain, δ 1.8–2.5 ppm). Bromine’s electronegativity deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry : Expect a molecular ion peak at ~178 (for ) and fragments corresponding to loss of Br ( 99) or methoxy groups .

Q. What safety protocols are critical when handling this compound?

- Handling : Use flame-resistant equipment (due to flammability similar to UN2341 compounds ), and work in a fume hood to avoid inhalation of vapors.

- First Aid : In case of skin contact, wash immediately with soap and water; seek medical attention if irritation persists. For inhalation, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodology : Employ quantum mechanical calculations (e.g., Gaussian or ORCA) to model transition states for bromination. Compare activation energies of competing pathways (e.g., electrophilic vs. radical mechanisms) to identify kinetically favorable conditions .

- Case Study : For analogous bromocyclobutanes, QSPR models predict higher yields in non-polar solvents due to reduced solvation of intermediates .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, density) of brominated cyclobutanes?

- Analysis : Discrepancies may arise from impurities or measurement techniques. For example, boiling points for 1-Bromo-3-methylbutane vary between 143–144°C (pure) and lower values in technical-grade samples . Validate via differential scanning calorimetry (DSC) and compare with high-purity reference standards.

- Data Harmonization : Use databases like CAMEO Chemicals or CC-DPS for cross-verification, noting deviations >5% as potential red flags .